3-Bromo-5-benzofurancarboxylic acid 3-Bromo-5-benzofurancarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC2473720
InChI: InChI=1S/C9H5BrO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)
SMILES:
Molecular Formula: C9H5BrO3
Molecular Weight: 241.04 g/mol

3-Bromo-5-benzofurancarboxylic acid

CAS No.:

Cat. No.: VC2473720

Molecular Formula: C9H5BrO3

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-benzofurancarboxylic acid -

Specification

Molecular Formula C9H5BrO3
Molecular Weight 241.04 g/mol
IUPAC Name 3-bromo-1-benzofuran-5-carboxylic acid
Standard InChI InChI=1S/C9H5BrO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)
Standard InChI Key YNXLQIWNJUEUIR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=CO2)Br

Introduction

Chemical Properties and Structure

3-Bromo-5-benzofurancarboxylic acid possesses the molecular formula C9H5BrO3 and a molecular weight of 241.04 g/mol. The compound's structure features a benzofuran core with the bromine substituent positioned at the 3-position and the carboxylic acid group at the 5-position, creating a unique electronic and steric environment that influences its chemical behavior.

The bromine atom significantly enhances the compound's lipophilicity and serves as a reactive site for various chemical transformations, particularly cross-coupling reactions that can introduce diverse functional groups. This reactivity makes 3-Bromo-5-benzofurancarboxylic acid valuable as a versatile synthetic intermediate.

The key physicochemical properties of 3-Bromo-5-benzofurancarboxylic acid are summarized in the following table:

PropertyValue
Molecular FormulaC9H5BrO3
Molecular Weight241.04 g/mol
Exact Mass239.94200
PSA (Polar Surface Area)50.44000
LogP2.89350
CAS Number501892-83-7

Table 1: Physicochemical properties of 3-Bromo-5-benzofurancarboxylic acid

The LogP value of 2.89350 indicates moderate lipophilicity, which can facilitate membrane penetration and potentially enhance interactions with biological targets. The polar surface area (PSA) of 50.44000 suggests a balanced profile between lipophilic and hydrophilic properties, which is often advantageous for drug-like molecules .

Synthesis Methods

The synthesis of 3-Bromo-5-benzofurancarboxylic acid typically involves multiple steps, including bromination reactions to introduce the bromine substituent at the desired position. Several synthetic approaches have been developed for benzofuran carboxylic acid derivatives, which can be adapted for the preparation of this specific compound.

One common methodology for synthesizing benzofuran carboxylic acid derivatives involves using salicylaldehydes as starting materials. These are reacted with haloacetates followed by cyclization of the resulting formylphenoxyacetic acid derivative intermediates . The cyclization reactions are typically carried out in alcoholic solutions in the presence of basic catalysts such as sodium ethanolate, 1,8-diazobicyclo-[5.4.0]-7-undecane, potassium carbonate, or phosphine .

For the specific synthesis of brominated benzofuran derivatives, researchers have reported refluxing a mixture of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with potassium carbonate and dimethyl sulfate to obtain intermediates that can be further brominated. The yields of these reactions typically range from 70% to 87%, depending on the specific reaction conditions and purification methods employed.

Another synthetic approach begins with 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material, followed by methylation using dimethyl sulfate to produce methyl esters, which can then undergo selective halogenation to introduce bromine or chlorine atoms at specific positions . This method has been particularly useful for creating a variety of halogenated benzofuran derivatives with potential biological activity.

Biological Activities and Applications

3-Bromo-5-benzofurancarboxylic acid and related benzofuran derivatives exhibit a wide range of biological activities that make them promising candidates for pharmaceutical applications. The presence of the bromine atom enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Benzofuran derivatives, particularly those containing halogen substituents, have demonstrated significant antimicrobial properties. Related compounds have shown activity against Gram-positive bacteria and fungi . Several halogenated benzofuran carboxylic acid derivatives have exhibited antimicrobial activity against Gram-positive cocci with minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL .

Research has shown that structural modifications on the benzofuran scaffold can significantly alter the antimicrobial activity profile. For instance, compounds with bromine or chlorine substituents at specific positions have demonstrated enhanced activity against certain bacterial strains .

Antifungal Properties

Some halogenated benzofuran derivatives have shown promising antifungal activity. Compounds similar to 3-Bromo-5-benzofurancarboxylic acid have exhibited activity against Candida strains, including Candida albicans and Candida parapsilosis, with MIC values of approximately 100 μg/mL .

Interestingly, research suggests that brominated compounds may display lower cytotoxicity than their corresponding precursor compounds before bromination, indicating potential advantages for therapeutic applications where selective toxicity is desired .

Other Biological Activities

Beyond antimicrobial and antifungal properties, benzofuran carboxylic acid derivatives have been investigated for various other biological activities, including:

  • Selective adenosine A2A receptor antagonism, which may have applications in neurological disorders

  • Anti-inflammatory properties, potentially useful for treating inflammatory conditions

  • Local anesthetic effects, suggesting possible applications in pain management

  • Selective cytotoxicity against human cancer cell lines, indicating potential anticancer applications

These diverse biological activities highlight the versatility of the benzofuran scaffold and suggest that structural modifications of 3-Bromo-5-benzofurancarboxylic acid could lead to compounds with targeted therapeutic properties.

Analytical Techniques for Characterization

The structural characterization and purity assessment of 3-Bromo-5-benzofurancarboxylic acid rely on various analytical techniques that provide complementary information about its molecular structure and physicochemical properties.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation of benzofuran derivatives. 1H-NMR spectroscopy provides valuable information about the hydrogen environments in the molecule, helping to confirm successful synthesis and substitution patterns .

For brominated benzofuran derivatives, 1H-NMR spectroscopy can reveal the absence of signals corresponding to hydrogens that have been replaced by bromine atoms. This technique is particularly useful for confirming the position of bromination in the benzofuran structure .

Mass Spectrometry

Mass spectrometry is another essential technique for characterizing 3-Bromo-5-benzofurancarboxylic acid, providing accurate mass measurements and fragmentation patterns that can confirm the molecular structure. The exact mass of 239.94200 for this compound can be verified using high-resolution mass spectrometry .

Comparison with Related Benzofuran Derivatives

To better understand the unique properties and potential applications of 3-Bromo-5-benzofurancarboxylic acid, it is instructive to compare it with structurally related benzofuran derivatives that differ in the position of substituents or bear additional functional groups.

Structural Variants

Several benzofuran carboxylic acid derivatives with different substitution patterns have been reported in the literature. The following table compares 3-Bromo-5-benzofurancarboxylic acid with some structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive Structural Features
3-Bromo-5-benzofurancarboxylic acidC9H5BrO3241.04Bromine at 3-position, carboxylic acid at 5-position
5-Bromo-1-benzofuran-3-carboxylic acidC9H5BrO3241.04Bromine at 5-position, carboxylic acid at 3-position
6-amino-5-bromobenzofuran-3-carboxylic acidC9H6BrNO3256.05Bromine at 5-position, amino group at 6-position, carboxylic acid at 3-position
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateVariableVariableMultiple bromine atoms, methyl ester, additional functional groups

Table 2: Comparison of 3-Bromo-5-benzofurancarboxylic acid with related benzofuran derivatives

Structure-Activity Relationships

The position of substituents on the benzofuran scaffold significantly influences the biological activities of these compounds. For instance, the presence of bromine at different positions can affect antimicrobial activity, with some positions conferring enhanced activity against specific bacterial strains .

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